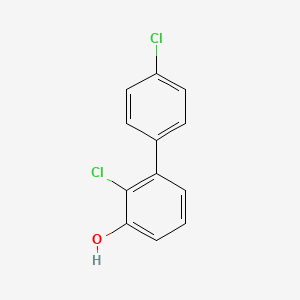
2-Chloro-3-(4-chlorophenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(4-chlorophenyl)phenol is an organic compound belonging to the class of chlorophenols. Chlorophenols are a group of chemicals where one or more chlorine atoms are bonded to a phenol molecule. This compound is characterized by the presence of two chlorine atoms attached to a phenol ring, making it a dichlorophenol derivative. Chlorophenols are known for their use in various industrial applications, including as disinfectants, pesticides, and intermediates in the synthesis of other chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-chlorophenyl)phenol typically involves the chlorination of phenol. The process can be carried out using different methods, such as:
Direct Chlorination: This method involves the direct reaction of phenol with chlorine gas in the presence of a catalyst.
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(4-chlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or completely dechlorinated phenols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed
Oxidation: Quinones.
Reduction: Less chlorinated phenols or dechlorinated phenols.
Substitution: Phenolic derivatives with different substituents.
Applications De Recherche Scientifique
2-Chloro-3-(4-chlorophenyl)phenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chlorinated aromatic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Used in the production of pesticides, herbicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(4-chlorophenyl)phenol involves its interaction with cellular components. Chlorophenols are known to uncouple oxidative phosphorylation, disrupting the production of ATP in cells. This leads to a loss of energy production and eventual cell death . The compound can also disrupt cell membranes, leading to leakage of cellular contents and further cell damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorophenol: A monochlorinated phenol with similar properties but less chlorination.
4-Chlorophenol: Another monochlorinated phenol with the chlorine atom in a different position.
2,4-Dichlorophenol: A dichlorinated phenol with chlorine atoms in the 2 and 4 positions.
Uniqueness
2-Chloro-3-(4-chlorophenyl)phenol is unique due to its specific substitution pattern, which affects its reactivity and properties. The presence of two chlorine atoms in different positions on the phenol ring can lead to distinct chemical behavior compared to other chlorophenols .
Propriétés
Numéro CAS |
79881-38-2 |
|---|---|
Formule moléculaire |
C12H8Cl2O |
Poids moléculaire |
239.09 g/mol |
Nom IUPAC |
2-chloro-3-(4-chlorophenyl)phenol |
InChI |
InChI=1S/C12H8Cl2O/c13-9-6-4-8(5-7-9)10-2-1-3-11(15)12(10)14/h1-7,15H |
Clé InChI |
QRRCVFHAGKYXRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)Cl)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


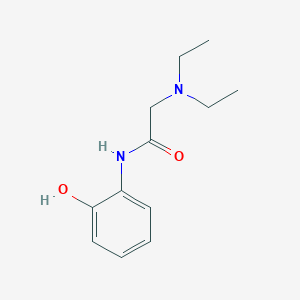
![5-([1,1'-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole](/img/structure/B14419566.png)

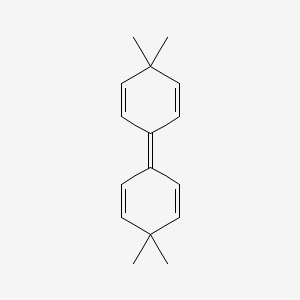
![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
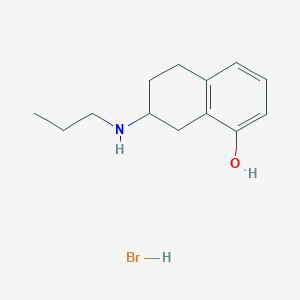
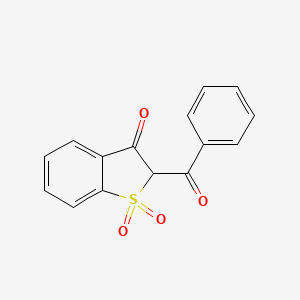
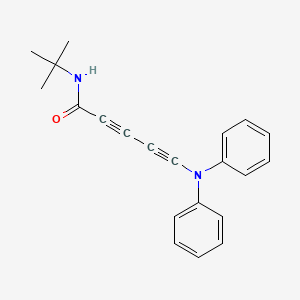
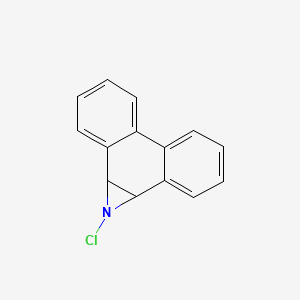




![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
